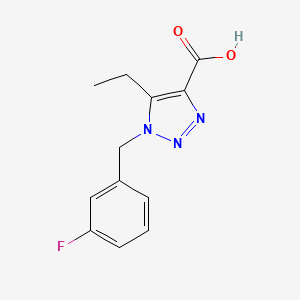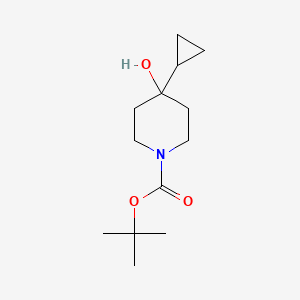![molecular formula C9H15NO B15313109 8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its framework. This compound is part of a broader class of spirocyclic compounds that are known for their rigidity and three-dimensional structural properties, making them valuable in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic structure in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane may involve more scalable and cost-effective methods, such as the use of olefin metathesis reactions with Grubbs catalysts. These methods are optimized for large-scale production and involve fewer steps compared to traditional synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts like Raney nickel are used.
Substitution: Nucleophiles such as amines or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated spirocyclic compounds .
Applications De Recherche Scientifique
8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: It serves as a scaffold for the development of new drugs, particularly those targeting specific proteins or enzymes.
Mécanisme D'action
The mechanism of action of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, inhibiting its function and thereby exerting its antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different biological activities.
8-Oxa-2-azaspiro[4.5]decane: Known for its applications in medicinal chemistry and drug development.
Uniqueness
8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential antibacterial activity make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
8-oxa-3-azadispiro[3.1.46.14]undecane |
InChI |
InChI=1S/C9H15NO/c1-3-10-9(1)5-8(6-9)2-4-11-7-8/h10H,1-7H2 |
Clé InChI |
UHKOHYCHQZJINE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC12CC3(C2)CCOC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B15313028.png)

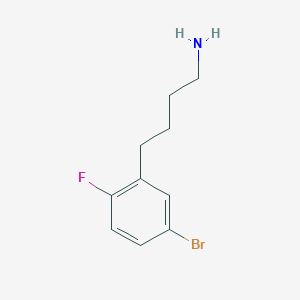
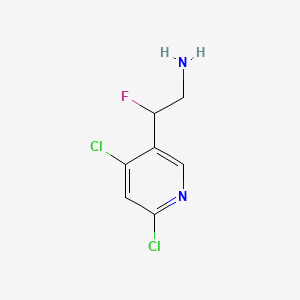
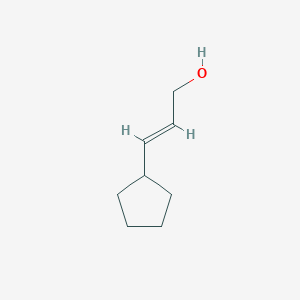
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
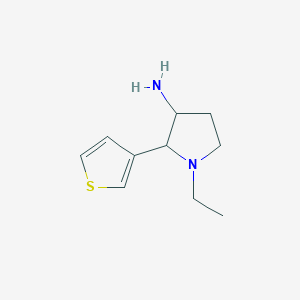
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)

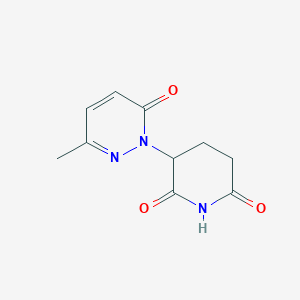
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
